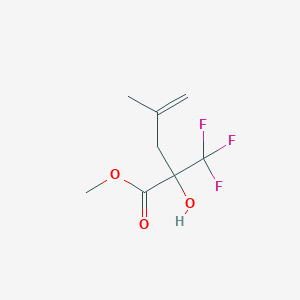

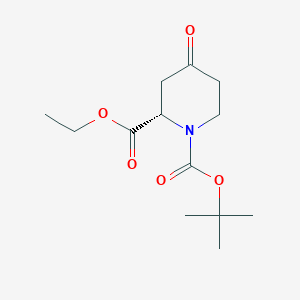

(R)-2-tert-butyl-3-methylimidazolidin-4-one

Vue d'ensemble

Description

(R)-2-tert-butyl-3-methylimidazolidin-4-one, also known as enantiopure tert-butyl carbamate, is a chiral compound that has gained significant attention in the field of organic chemistry due to its versatile applications. This compound is a white crystalline solid that is soluble in polar solvents such as water and ethanol. The synthesis of (R)-2-tert-butyl-3-methylimidazolidin-4-one has been extensively studied, and various methods have been developed to obtain this compound with high enantiomeric purity.

Applications De Recherche Scientifique

Enantioselective Synthesis

(R)-2-tert-butyl-3-methylimidazolidin-4-one has been employed in the enantioselective synthesis of amino acids. Its applications include the preparation of enantiomerically pure cis- and trans-configurated derivatives from various amino acids, such as Alanine, Phenylalanine, and Methionine. This process is crucial for generating chiral nonracemic enolates, which are vital for the α-alkylation of amino acids without racemization and without external chiral auxiliaries (Naef & Seebach, 1985).

Preparation of Chiral Enolates

In another study, chiral enolates were deprotonated from derivatives of (R)-2-tert-butyl-3-methylimidazolidin-4-one. These enolates were diastereoselectively alkylated to produce various α-alkyl-α-amino acids. The configuration of these products was proved by NOE 1H-NMR measurements, demonstrating the compound's role in the creation of enantiomerically pure, α-branched α-amino acids (Seebach et al., 1985).

Chiral Auxiliary Applications

The compound has also been utilized as a chiral auxiliary in dipeptide synthesis. It has shown effectiveness in the preparation of enantiomerically pure compounds, exemplified by the synthesis of 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate with high enantiomer ratios (Studer et al., 1995).

Synthesis of Fluorinated Amino Acids

A study reported the asymmetric alkylation of (R)-2-tert-butyl-3-methylimidazolidin-4-one derivatives with 2-fluoroallyl tosylate. This process led to the synthesis of fluorinated α-amino acids, demonstrating the versatility of this compound in creating structurally diverse amino acids (Shendage et al., 2005).

Optical Resolution and Crystallography

The compound has been used in optical resolutions, such as the resolution of mandelic acid, with studies employing DSC and X-ray crystallographic methods to understand the crystal structures formed during these resolutions (Ács et al., 1992).

Organocatalysis

(R)-2-tert-butyl-3-methylimidazolidin-4-one has played a significant role in organocatalysis, forming reactive intermediates with high facial stereoselection in 1,3-dipolar cycloadditions. These studies highlight the compound's relevance in facilitating highly stereoselective reactions (Peyronel et al., 1994).

Propriétés

IUPAC Name |

(2R)-2-tert-butyl-3-methylimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-8(2,3)7-9-5-6(11)10(7)4/h7,9H,5H2,1-4H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQPHIZTBKZOTI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1NCC(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1NCC(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458822 | |

| Record name | (R)-2-tert-butyl-3-methylimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-tert-butyl-3-methylimidazolidin-4-one | |

CAS RN |

101143-56-0 | |

| Record name | (R)-2-tert-butyl-3-methylimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)

![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)